3-Epi-Entecavir is a notable compound in the class of nucleoside analogs, specifically designed as an antiviral agent against Hepatitis B virus (HBV). It is a derivative of entecavir, which is a well-established treatment for chronic HBV infection. The compound's structural modifications are aimed at enhancing its antiviral potency and reducing resistance.
This compound falls under the category of nucleoside reverse transcriptase inhibitors (NRTIs). NRTIs are crucial in antiviral therapy, particularly for viral infections where reverse transcriptase plays a pivotal role in viral replication. 3-Epi-Entecavir, like its parent compound, acts by mimicking the natural nucleosides that are essential for DNA synthesis in viruses.
The synthesis of 3-Epi-Entecavir involves several key steps that utilize various chemical reactions and reagents. The primary methods include:
The molecular structure of 3-Epi-Entecavir can be described by its specific arrangement of atoms, which includes:
The structural formula can be represented as follows:
3-Epi-Entecavir undergoes several chemical reactions during its synthesis and also when it interacts with biological targets:
The efficiency of these reactions is influenced by factors such as pH, temperature, and the presence of competing substrates. Understanding these parameters is essential for optimizing both synthesis and therapeutic application.
3-Epi-Entecavir functions primarily by inhibiting the activity of HBV reverse transcriptase. The mechanism involves:
Studies have shown that 3-Epi-Entecavir exhibits a potent inhibitory effect on HBV replication with an IC50 value significantly lower than many other NRTIs, indicating high efficacy .
Relevant analyses such as high-performance liquid chromatography (HPLC) are used to assess purity and stability during formulation development.
3-Epi-Entecavir has significant applications in:
3-Epi-Entecavir (IUPAC name: 2-Amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one) is a stereoisomer of the antiviral drug entecavir, differing solely in the configuration of the hydroxyl group at the C3 position of the cyclopentyl ring [3] [6]. Its molecular formula is C12H15N5O3 with a molecular weight of 277.28 g/mol. It is systematically designated as (1S,3S,4S)-Entecavir isomer and carries the CAS registry number 1367369-77-4. In pharmaceutical contexts, it is classified as Entecavir EP Impurity B, reflecting its status as a specified impurity in entecavir manufacturing [3] [9].
Structurally, 3-epi-entecavir retains the core 2-aminopurine heterocycle and methylenecyclopentyl moiety characteristic of entecavir derivatives. The C3 epimerization alters spatial orientation, affecting hydrogen bonding and steric interactions critical for antiviral activity. This stereochemical distinction is pivotal for its biochemical behavior and analytical detection [6] [10].
Table 1: Structural Characteristics of 3-Epi-Entecavir
Property | Description |
---|---|
IUPAC Name | 2-Amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one |
Molecular Formula | C12H15N5O3 |
Molecular Weight | 277.28 g/mol |
CAS Number | 1367369-77-4 |
Key Stereochemical Feature | C3 hydroxyl group in S-configuration (vs. R in entecavir) |
Pharmacopeial Designation | Entecavir EP Impurity B |
The discovery of 3-epi-entecavir is intertwined with the evolution of carbocyclic nucleoside analogues. Entecavir (BMS-200475) emerged in 1995 from Bristol-Myers Squibb's screening program, where a previously shelved herpes simplex virus compound (SQ-34676) demonstrated potent anti-HBV activity [1] [9]. This breakthrough catalyzed research into structurally modified guanosine analogues to optimize efficacy and safety.
Epimers like 3-epi-entecavir arose during synthetic optimization studies aimed at improving entecavir's metabolic stability. Researchers observed that alkaline conditions or enzymatic catalysis during manufacturing could epimerize entecavir’s C3 center, generating the 3S isomer as a process-related impurity [10]. This discovery paralleled broader efforts in nucleoside chemistry to explore stereochemistry-activity relationships, exemplified by lamivudine and telbivudine development. The identification and characterization of 3-epi-entecavir thus reflect rigorous quality control measures adopted during nucleoside analogue industrialization [1] [7].
As a specified pharmacopeial impurity, 3-epi-entecavir is monitored at thresholds ≤0.5% in entecavir active pharmaceutical ingredients (APIs) due to its potential impact on drug efficacy [3] [6]. Analytical methods for its quantification include:
Biochemically, 3-epi-entecavir exhibits negligible antiviral activity against HBV. The C3 epimerization disrupts critical interactions with viral reverse transcriptase (RT), particularly hydrogen bonding with Thr128 and steric clashes in the dNTP binding pocket. This loss of activity underscores the stereospecificity required for RT inhibition [5] [7]. Nevertheless, its study provides critical insights:
Table 2: Analytical Methods for Detecting 3-Epi-Entecavir
Method | Conditions | Detection Limit | Pharmacopeial Reference |
---|---|---|---|
Reversed-Phase HPLC | C18 column; 0.02M KH2PO4 (pH 3.0)/acetonitrile | 0.05% | European Pharmacopoeia |
Chiral SFC | Amylose-based column; CO2/methanol modifier | 0.03% | In-house validation |
1H-NMR | D2O, 600 MHz; δ 4.25 ppm (C3-H) | 0.1% | Research literature |
3-Epi-entecavir serves as a strategic tool in rational drug design. Its synthesis—often via stereoselective epoxidation of cyclopentenyl precursors followed by nucleobase coupling—informs process chemistry for novel nucleoside analogues [10]. Key contributions include:
Furthermore, 3-epi-entecavir’s inactivity against HBV reinforces the pharmacophore model for anti-HBV nucleosides:
"The 3R-hydroxymethyl group in entecavir forms a bidentate hydrogen bond with RT Thr128, positioning the pseudosugar for dNTP mimicry. Epimerization disrupts this network, abolishing inhibition." — Kinetic analysis of RT inhibition [5].
This understanding aids in developing next-generation inhibitors resistant to viral evolution, positioning 3-epi-entecavir as both a cautionary template and a chemical benchmark in antiviral discovery.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1